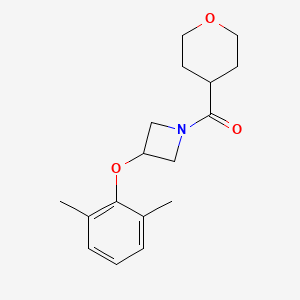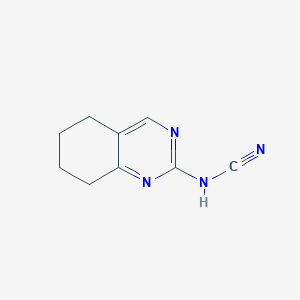![molecular formula C15H23NO3 B5379417 N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide](/img/structure/B5379417.png)
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide, commonly known as Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential therapeutic applications. Ostarine has been shown to have anabolic effects on muscle and bone tissue without the negative side effects associated with traditional anabolic steroids.
作用機序
Ostarine works by selectively binding to androgen receptors in muscle and bone tissue, leading to an increase in protein synthesis and muscle growth. Unlike traditional anabolic steroids, Ostarine does not bind to androgen receptors in other tissues such as the prostate, which can lead to negative side effects.
Biochemical and Physiological Effects:
Research has shown that Ostarine can increase lean body mass and improve muscle strength in both men and women. It has also been shown to have a positive effect on bone density and bone strength. Ostarine has been well-tolerated in clinical trials, with few reported side effects.
実験室実験の利点と制限
Ostarine has several advantages for use in lab experiments. It has a high affinity for androgen receptors in muscle and bone tissue, making it a useful tool for studying the effects of androgen receptor activation in these tissues. Ostarine is also selective in its binding, which allows for a more precise study of the effects of androgen receptor activation. However, Ostarine is not suitable for all experiments, as it may not accurately represent the effects of other androgen receptor modulators or traditional anabolic steroids.
将来の方向性
There are several potential future directions for research on Ostarine. One area of interest is its potential use in the treatment of muscle wasting diseases in older adults. Another area of interest is its potential use in the treatment of bone-related disorders such as osteoporosis. Further research is needed to fully understand the long-term effects and safety of Ostarine use in humans. Additionally, research is needed to develop more selective and potent N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamides with fewer potential side effects.
Conclusion:
Ostarine is a promising compound with potential therapeutic applications in a variety of medical conditions. Its selective binding to androgen receptors in muscle and bone tissue makes it a useful tool for studying the effects of androgen receptor activation in these tissues. While further research is needed to fully understand its effects and potential applications, Ostarine represents a promising area of research in the field of selective androgen receptor modulators.
合成法
Ostarine is synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 2,2-dimethylpropanal in the presence of a catalyst to form the final product, Ostarine.
科学的研究の応用
Ostarine has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to increase lean body mass and improve muscle strength in patients with muscle wasting diseases such as cancer cachexia and sarcopenia. Ostarine has also been studied for its potential use in the treatment of osteoporosis and other bone-related disorders.
特性
IUPAC Name |
N-[1-(4-methoxyphenoxy)propan-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(16-14(17)15(2,3)4)10-19-13-8-6-12(18-5)7-9-13/h6-9,11H,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCFGCJOVXNLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)

![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)
![N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5379364.png)
![N-ethyl-N-[(2-ethyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-3-furyl)methyl]ethanamine](/img/structure/B5379372.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5379380.png)
![(3S)-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5379382.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5379425.png)